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molecular formula C11H21ClO2 B8384605 Ethyl 3,3-dimethyl-7-chloroheptanoate

Ethyl 3,3-dimethyl-7-chloroheptanoate

Cat. No. B8384605
M. Wt: 220.73 g/mol
InChI Key: QLWDDRJLBYSEDD-UHFFFAOYSA-N
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Patent
US04343949

Procedure details

To a solution of 3,3-dimethyl-7-chloroheptanoic acid (428 g., 2.21 moles) in 3 l. of chloroform containing 3 ml. of N,N-dimethylformamide is added 500 ml. of thionyl chloride and the resulting solution is tested under reflux for three hours. The reaction solution then is concentrated in vacuo and the residual acid chloride is dissolved in a minimum amount of benzene and added slowly to a solution containing 1260 ml. of 95% ethanol and 2520 ml. of benzene and 390 ml. of collidine. After heating under reflux for one hour, the solution is concentrated and the residue is dissolved in ether washed with water, dilute sodium bicarbonate solution and saline solution, dried over magnesium sulfate and concentrated to give 415 g. of crude oil, which is distilled under vacuum to yield two fractions: 46.6 g. boiling at 75° C. (0.3 mm.) and 236.7 g. boiling at 75° C.-80° C. (0.3 mm). The total yield is 283.3 g. (60%) and the product is indicated to be 95% pure by g.l.c.
Name
3,3-dimethyl-7-chloroheptanoic acid
Quantity
428 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])([CH2:7][CH2:8][CH2:9][CH2:10][Cl:11])[CH2:3][C:4](O)=[O:5].[CH:13](Cl)(Cl)Cl.S(Cl)(Cl)=O.CN(C)[CH:23]=[O:24]>>[CH3:1][C:2]([CH3:12])([CH2:7][CH2:8][CH2:9][CH2:10][Cl:11])[CH2:3][C:4]([O:24][CH2:23][CH3:13])=[O:5]

Inputs

Step One
Name
3,3-dimethyl-7-chloroheptanoic acid
Quantity
428 g
Type
reactant
Smiles
CC(CC(=O)O)(CCCCCl)C
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for three hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution then is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residual acid chloride is dissolved in a minimum amount of benzene
ADDITION
Type
ADDITION
Details
added slowly to a solution
ADDITION
Type
ADDITION
Details
containing 1260 ml
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ether
WASH
Type
WASH
Details
washed with water, dilute sodium bicarbonate solution and saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 415 g
DISTILLATION
Type
DISTILLATION
Details
of crude oil, which is distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to yield two fractions

Outcomes

Product
Name
Type
Smiles
CC(CC(=O)OCC)(CCCCCl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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